1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-

Vue d'ensemble

Description

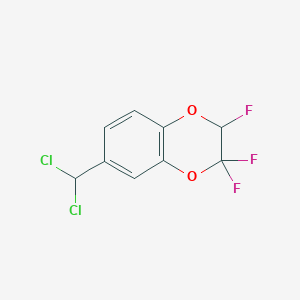

1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- is a complex organic compound that belongs to the class of 1,4-benzodioxins These compounds are characterized by a benzene ring fused with a dioxin ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- can be achieved through several methods. One common approach involves the reaction of catechols with dichloromethyl and trifluoro reagents under controlled conditions. The reaction typically requires a catalyst, such as a transition metal, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method, which allows for the efficient and cost-effective production of 1,4-benzodioxin derivatives. This method often employs metal-catalyzed reactions, cascade reactions, or microwave irradiation to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Applications De Recherche Scientifique

1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Benzodioxane: A related compound with similar structural features but lacking the dichloromethyl and trifluoro groups.

1,4-Benzoxazine: Another similar compound with a nitrogen atom in place of one of the oxygen atoms in the dioxin ring.

1,4-Benzodioxepin: A compound with an extended dioxin ring, providing different chemical and biological properties.

Uniqueness

This makes it a valuable compound for research and industrial applications .

Activité Biologique

1,4-Benzodioxin derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- is particularly noteworthy due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of 1,4-benzodioxin derivatives often involves multi-step organic reactions. The specific compound can be synthesized through the reaction of appropriate precursors under controlled conditions. The structure features a benzodioxin core with a dichloromethyl group and trifluoromethyl substituents that enhance its biological potency.

Anticancer Activity

Research indicates that various 1,4-benzodioxane derivatives exhibit notable anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell growth effectively. A comparative analysis of IC50 values demonstrates varying degrees of cytotoxicity among different derivatives:

| Compound | IC50 (µM) | Cell Line | Activity Type |

|---|---|---|---|

| Compound A | 2.6±0.87 | L1210 | Cytotoxic |

| Compound B | 4.1±0.89 | Not specific | Non-specific |

| Compound C | 3.6±0.69 | HCT116 | Moderate |

These findings suggest that modifications to the benzodioxane scaffold can enhance or diminish anticancer activity depending on the substituents' nature and position on the ring structure .

Anti-inflammatory Properties

The anti-inflammatory activity of 1,4-benzodioxane derivatives has been documented in several studies. For example, a derivative bearing an acetic acid substituent at position-6 showed significant anti-inflammatory effects compared to its regioisomer . The structure-activity relationship (SAR) indicates that the position of substituents is crucial for optimizing biological activity.

The mechanisms underlying the biological activities of 1,4-benzodioxin derivatives are multifaceted:

- Inhibition of Key Pathways : Certain compounds have been identified as inhibitors of critical pathways involved in cancer progression and inflammation. For instance, CCT251236 has been reported as an inhibitor of the HSF1 pathway, demonstrating growth inhibitory activities in ovarian carcinoma models .

- Interaction with Cellular Targets : Molecular modeling studies reveal that these compounds can bind to specific protein targets within cancer cells, leading to altered cell cycle dynamics and apoptosis induction .

Study 1: Antitumor Activity

A study conducted on a series of benzodioxane derivatives assessed their cytotoxic effects on various cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited enhanced potency against KRas-driven tumors. The study highlighted the importance of structural modifications in achieving desired biological outcomes .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of benzodioxane derivatives in animal models. The results showed significant reductions in inflammatory markers following treatment with specific analogs, suggesting therapeutic potential for conditions like arthritis .

Propriétés

IUPAC Name |

6-(dichloromethyl)-2,3,3-trifluoro-2H-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O2/c10-7(11)4-1-2-5-6(3-4)16-9(13,14)8(12)15-5/h1-3,7-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHSVWILEVCSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(Cl)Cl)OC(C(O2)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023270 | |

| Record name | 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357626-54-0 | |

| Record name | 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357626-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.